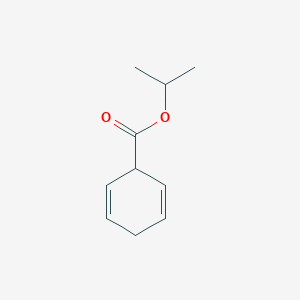
2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester is an organic compound with the molecular formula C10H14O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester typically involves the esterification of 2,5-Cyclohexadiene-1-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials due to its reactive ester group.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity allows it to interact with enzymes and other proteins, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Cyclohexadiene-1-carboxylic acid, methyl ester
- 1,4-Cyclohexadiene-1-carboxylic acid, methyl ester
- 2,4-Cyclohexadiene-1-carboxylic acid, methyl ester
Uniqueness
2,5-Cyclohexadiene-1-carboxylic acid, 1-methylethyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties compared to its methyl ester counterparts. The presence of the isopropyl group can influence the compound’s solubility, boiling point, and overall reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
827615-84-9 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
propan-2-yl cyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h4-9H,3H2,1-2H3 |
Clave InChI |
BSEAQQZQZPOZSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1C=CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



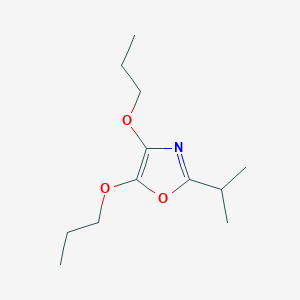
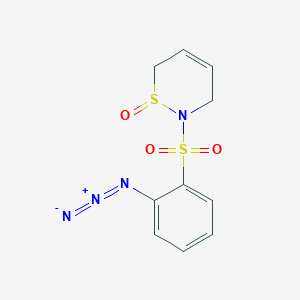
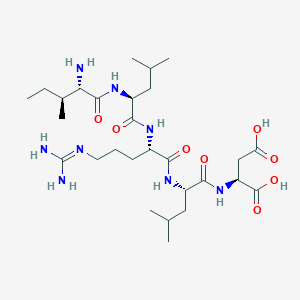
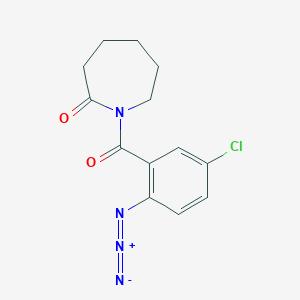
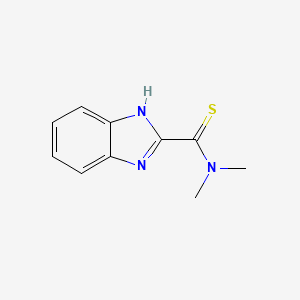

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide](/img/structure/B14225919.png)
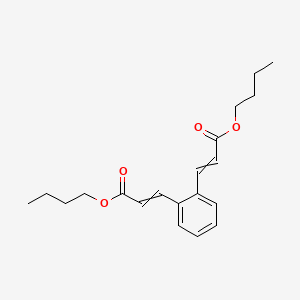
![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one](/img/structure/B14225937.png)
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)

![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
